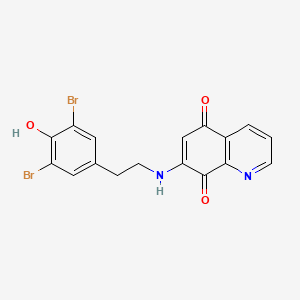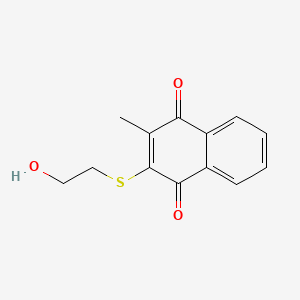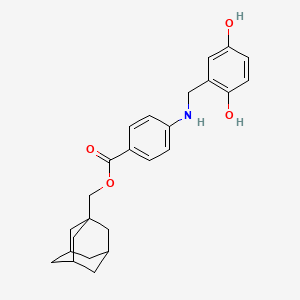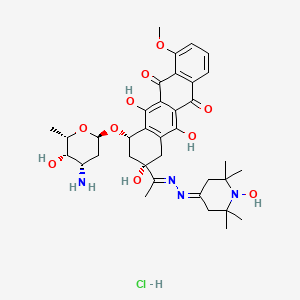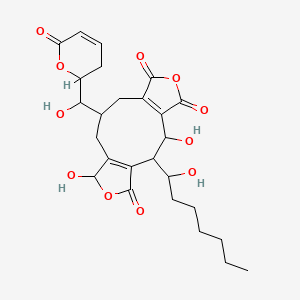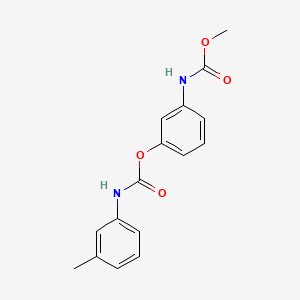
苯嘧草胺
描述
苯草隆是一种氨基甲酸酯类除草剂,主要用于防治阔叶杂草。它在甜菜、菠菜和草莓等作物中特别有效。苯草隆的水溶性低,挥发性低,因此不太可能渗入地下水。 它于 1970 年首次注册使用,此后成为农业杂草管理中的重要产品 .
作用机制
苯草隆通过抑制植物的光合电子传递作为选择性除草剂。它靶向光系统 II 复合体,导致光合作用被破坏并最终导致植物死亡。 该化合物通过氨基甲酰化酶的活性位点形成与胆碱酯酶的不稳定复合物,从而抑制其作用 .
科学研究应用
苯草隆具有广泛的科学研究应用:
化学: 用作氨基甲酸酯化学和除草剂作用研究的模型化合物。
生物学: 研究其对植物生理和杂草控制机制的影响。
医学: 研究其潜在的毒理学效应以及与生物系统的相互作用。
生化分析
Biochemical Properties
Phenmedipham interacts with various enzymes and proteins. A bacterial strain named Ochrobactrum anthropi NC-1 has been found to degrade more than 98.5% of Phenmedipham within 168 hours . The degradation process involves the hydrolysis of the central amide carbamate linkage of Phenmedipham to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine .
Cellular Effects
Phenmedipham disrupts photosynthetic electron transport at the photosystem II (PS II) receptor site . This disruption negatively influences the production of intermediary energy components such as ATP and NADPH2 and disrupts CO2 fixation .
Molecular Mechanism
Phenmedipham exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . The degradation of Phenmedipham by Ochrobactrum anthropi NC-1 involves the activities of Phenmedipham hydrolase, toluidine dioxygenase, and 4-methyl catechol 1, 2-dioxygenase .
Temporal Effects in Laboratory Settings
In laboratory settings, Phenmedipham shows changes in its effects over time. The optimal degradation pH and temperature were found to be 7.0 and 30–35 °C, respectively .
Metabolic Pathways
Phenmedipham is involved in various metabolic pathways. The degradation of Phenmedipham proceeds via 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate through meta cleavage ring processes .
准备方法
合成路线和反应条件: 苯草隆是通过一个多步骤过程合成的,该过程涉及 3-氨基苯基氨基甲酸甲酯与 3-甲基苯基异氰酸酯反应。 反应通常在二氯甲烷等有机溶剂中进行,并在受控温度条件下进行 .
工业生产方法: 苯草隆的工业生产涉及使用高效液相色谱 (HPLC) 进行纯化的规模化合成。该过程包括使用柱色谱、皂化和用溴酸溴滴定。 最终产品是通过结晶和干燥获得的 .
化学反应分析
反应类型: 苯草隆会经历几种类型的化学反应,包括:
氧化: 苯草隆可以被氧化形成各种副产物。
还原: 它可以在特定条件下被还原以生成不同的衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物等还原剂。
取代: 氢氧化钠等强亲核试剂可以促进取代反应.
相似化合物的比较
苯草隆经常与其他氨基甲酸酯类除草剂(如去草隆和乙氧氟草醚)进行比较。虽然这三种化合物都具有相似的作用方式,但苯草隆在其对甜菜的特定应用以及相对较低的哺乳动物毒性方面是独一无二的。 去草隆和乙氧氟草醚也与苯草隆联合使用,以增强杂草控制效果 .
类似化合物:
去草隆: 另一种与苯草隆联合使用的氨基甲酸酯类除草剂。
乙氧氟草醚: 一种经常与苯草隆一起使用的除草剂,用于更广泛的杂草控制.
苯草隆独特的特性和应用使其成为现代农业中宝贵的工具,有助于有效和可持续的杂草管理。
属性
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWTHOLJBTAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Record name | PHENMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024255 | |
| Record name | Phenmedipham | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenmedipham appears as colorless crystals or white powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs] | |
| Record name | PHENMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenmedipham | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
74 °C CC | |
| Record name | BETANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/, 4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP | |
| Record name | PHENMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BETANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.25 to 0.3 at 68 °F (NTP, 1992), 0.25-0.30 g/cu c at 20 °C | |
| Record name | PHENMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BETANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1e-11 mmHg at 77 °F (NTP, 1992), 1.3 nPa at 25 °C | |
| Record name | PHENMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BETANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
BETANAL EXERTS ITS HERBICIDAL ACTION BY DISRUPTING PHOTOCHEMICAL REACTIONS. MAJOR CHANGES INVOLVED PHOSPHORYLATION & ITS RELATED NONCYCLIC ELECTRON TRANSPORT., PHENMEDIPHAM IS STRONG INHIBITOR OF HILL REACTION /IN PLANTS/., At concn near 2X10-4 M, phenmedipham inhibited electron transfer in potato and mung bean mitochondria. The inhibition seemed to be localized in the flavoprotein region. It affected preferentially the exogenous nicotinamide-adenine dinucleotide (NADH) dehydrogenase, in potato mitochondria. Succinate dehydrogenase was less inhibited. Photosynthesis was completely inhibited by 2X10-7 M phenmedipham. | |
| Record name | BETANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
13684-63-4 | |
| Record name | PHENMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenmedipham | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13684-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenmedipham [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenmedipham | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenmedipham | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENMEDIPHAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE31KXP78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
289 to 291 °F (NTP, 1992), 139-142 (143-144 °C) | |
| Record name | PHENMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BETANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenmedipham exert its herbicidal activity?
A1: Phenmedipham acts as a photosystem II (PSII) inhibitor. [] It binds to the QB-binding site of the D1 protein in PSII, effectively blocking electron transfer between the primary and secondary quinones (QA and QB). [] This disruption halts the photosynthetic electron transport chain, ultimately leading to plant death.
Q2: What is the molecular formula and weight of phenmedipham?
A2: Phenmedipham's molecular formula is C18H16N2O6, and its molecular weight is 356.33 g/mol. [, ]
Q3: Is there any spectroscopic data available for phenmedipham?
A3: Yes, various analytical methods are used to characterize phenmedipham. Gas chromatography, often coupled with mass spectrometry, is a common technique for identification and quantification. [] Additionally, high-performance liquid chromatography with UV detection has been employed for residue analysis. []
Q4: How does the formulation of phenmedipham affect its crystallization?
A4: Crystallization of phenmedipham from aqueous emulsions of commercial formulations occurs when dilutions exceed one part formulation to 30 parts water. [] Higher dilutions, mechanical agitation, and low water temperatures accelerate this process. The solvent used in the commercial formulation plays a crucial role, as its partial solubility in water influences the partitioning and subsequent crystallization of phenmedipham. []
Q5: Does water hardness or pH impact the crystallization of phenmedipham?
A5: No, phenmedipham crystallization remains unaffected by water hardness or pH within the range of 4.0 to 8.0. []
Q6: Are there structural analogues of phenmedipham with different herbicidal activity?
A6: Yes, studies have investigated the herbicidal activity of two phenmedipham analogues: methyl m-hydroxycarbanilate carbanilate and ethyl m-hydroxycarbanilate carbanilate. [] While phenmedipham demonstrated superior control of specific grasses like foxtail millet and kochia, the analogues exhibited better control over pigweed at lower concentrations. [] These findings suggest that modifying the alkyl substituents on the carbamate groups can significantly alter the herbicidal profile.
Q7: How can crystallization of phenmedipham in spray tanks be minimized?
A7: Adding the formulated phenmedipham to the spray tank before adding water minimizes crystallization. [] This practice helps maintain the stability and efficacy of the herbicide solution.
Q8: How do tolerant plant species like sugar beet detoxify phenmedipham?
A8: Sugar beet exhibits tolerance to phenmedipham primarily due to its rapid metabolism of the herbicide. [] This detoxification process involves hydroxylation and monoglycosylation of phenmedipham, forming less toxic metabolites. []
Q9: Is there a difference in phenmedipham uptake and metabolism between tolerant and susceptible species?
A9: Yes, studies comparing sugar beet (tolerant) and rapeseed (sensitive) revealed that sugar beet leaf tissues metabolize phenmedipham at a significantly faster rate than rapeseed. [] Sugar beet primarily detoxifies phenmedipham through hydroxylation and monoglycosylation, forming metabolites with reduced inhibitory effects on photosynthesis. [] This metabolic detoxification mechanism contributes significantly to the selectivity of phenmedipham towards sugar beet.
Q10: Does the addition of adjuvants impact phenmedipham efficacy?
A11: Yes, adjuvants play a crucial role in enhancing the efficacy of phenmedipham. Studies demonstrate that incorporating adjuvants like alkyl oleates significantly improves the herbicide's effectiveness in controlling Galium aparine. [] The type of alkyl oleate used influences the level of efficacy enhancement, with butyl and octyl oleates exhibiting superior performance compared to methyl oleate. [] These findings underscore the importance of selecting appropriate adjuvants to optimize phenmedipham's weed control capabilities.
Q11: Are there known cases of weed resistance to phenmedipham?
A12: Yes, recent research has identified Atriplex patula populations exhibiting reduced sensitivity to phenmedipham. [] This reduced sensitivity may be attributed to a mutation in the chloroplast psbA gene, leading to cross-resistance with other photosystem II inhibitors like desmedipham and metamitron. [] This highlights the importance of monitoring for resistance development and implementing integrated weed management strategies to ensure the long-term sustainability of phenmedipham.
Q12: What analytical techniques are commonly used to quantify phenmedipham residues?
A13: Both photometric and gas chromatographic methods have been employed for the residue analysis of phenmedipham in various matrices like sugar beet roots and leaves, sugar and its by-products, strawberries, and other crops. [] The choice of method depends on the required sensitivity and the specific matrix being analyzed.
Q13: How is phenmedipham degraded in the environment?
A14: Phenmedipham undergoes continuous degradation in soil, particularly in slightly acidic soils with low humus content commonly used for sugar beet cultivation. [] Studies have shown that its half-life in soil can vary between 28 and 55 days, depending on factors like soil type and environmental conditions. []
Q14: Does phenmedipham readily leach into deeper soil layers?
A15: No, field applications of formulated phenmedipham result in minimal penetration into soil layers deeper than 5 cm. [] This limited leaching potential is crucial for minimizing potential groundwater contamination.
Q15: What are some alternative weed control strategies being explored for sugar beet cultivation?
A16: Research is ongoing to identify effective alternatives to traditional herbicides like phenmedipham and desmedipham, particularly in light of increasing weed resistance. One approach involves evaluating the efficacy of newer herbicides like triflusulfuron, clopyralid, and ethofumesate, alone or in combination, for controlling broadleaf weeds in sugar beet. [, , , , , , ]
Q16: Can cultivation practices effectively manage weeds in sugar beet?
A17: While cultivation can contribute to weed control, research suggests that it has a limited role in sugar beet cultivation, especially when relying on an integrated approach with reduced herbicide rates. [] Studies evaluating the effectiveness of sweep cultivation combined with reduced rates of ethofumesate and phenmedipham+desmedipham found that cultivation alone did not provide sufficient weed control. []
Q17: When was phenmedipham first introduced for weed control in sugar beet?
A18: Phenmedipham was first registered for use as a postemergence herbicide in sugar beet in 1970. [] Initial recommended application rates ranged from 1.1 to 1.7 kg ai/ha. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


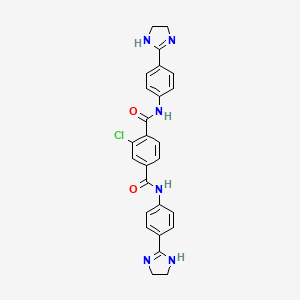

![4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one](/img/structure/B1680233.png)
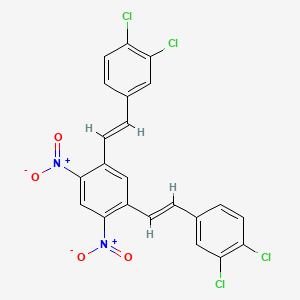
![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)

![4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide](/img/structure/B1680242.png)
